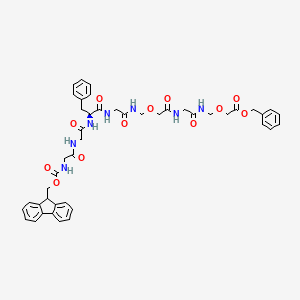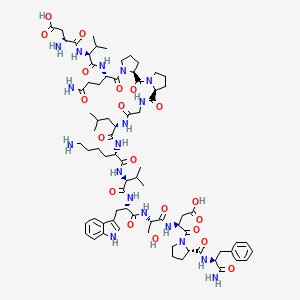
Bz-DTPA (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bz-DTPA (hydrochloride) is a bifunctional chelator and a macrocyclic derivative of diethylenetriaminepentaacetic acid (DTPA). It is primarily used in scientific research for tumor pre-targeting and conjugation of peptides and radionuclides . This compound is known for its ability to form stable complexes with metal ions, making it valuable in various applications, including medical imaging and radiotherapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bz-DTPA (hydrochloride) involves the reaction of diethylenetriaminepentaacetic acid with benzyl chloride under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures to ensure complete conversion . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of Bz-DTPA (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure consistency and purity of the final product . The compound is typically produced in batch reactors, followed by purification steps such as filtration, crystallization, and drying .
Analyse Des Réactions Chimiques
Types of Reactions
Bz-DTPA (hydrochloride) undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions such as indium-111, which is used in medical imaging.
Substitution: Reacts with peptides and radionuclides to form conjugates for targeted delivery.
Common Reagents and Conditions
Chelation: Requires metal ions (e.g., indium-111) and is typically carried out in aqueous solutions at neutral pH.
Substitution: Involves the use of peptides or radionuclides and is performed under mild conditions to preserve the integrity of the biomolecules.
Major Products
Applications De Recherche Scientifique
Bz-DTPA (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to form stable metal complexes for various analytical and preparative purposes.
Biology: Employed in the conjugation of peptides and proteins for targeted delivery and imaging.
Medicine: Utilized in the preparation of radiopharmaceuticals for tumor imaging and therapy.
Industry: Applied in the development of diagnostic agents and therapeutic compounds.
Mécanisme D'action
Bz-DTPA (hydrochloride) exerts its effects through the formation of stable complexes with metal ions. The chelation process involves the coordination of metal ions by the nitrogen and oxygen atoms in the DTPA moiety . This results in the formation of highly stable metal-chelate complexes that can be used for targeted delivery and imaging . The compound’s ability to form these complexes makes it valuable in various applications, including medical imaging and radiotherapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylenetriaminepentaacetic acid (DTPA): A parent compound of Bz-DTPA, used as a chelating agent in various applications.
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties but different structural features.
Nitrilotriacetic acid (NTA): A smaller chelating agent with fewer coordination sites compared to DTPA and Bz-DTPA.
Uniqueness
Bz-DTPA (hydrochloride) is unique due to its bifunctional nature, allowing it to form stable complexes with metal ions while also being conjugated to peptides and radionuclides . This dual functionality makes it particularly valuable in medical imaging and targeted therapy applications .
Propriétés
Formule moléculaire |
C22H31Cl3N4O10S |
|---|---|
Poids moléculaire |
649.9 g/mol |
Nom IUPAC |
2-[2-[bis(carboxymethyl)amino]ethyl-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid;trihydrochloride |
InChI |
InChI=1S/C22H28N4O10S.3ClH/c27-18(28)9-24(5-6-25(10-19(29)30)11-20(31)32)8-17(26(12-21(33)34)13-22(35)36)7-15-1-3-16(4-2-15)23-14-37;;;/h1-4,17H,5-13H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);3*1H/t17-;;;/m0.../s1 |
Clé InChI |
DZDFYEZTPUIJAP-FCQHKQNSSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N=C=S.Cl.Cl.Cl |
SMILES canonique |
C1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N=C=S.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(1,2,3,6-tetrahydropyridin-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide](/img/structure/B15136849.png)













